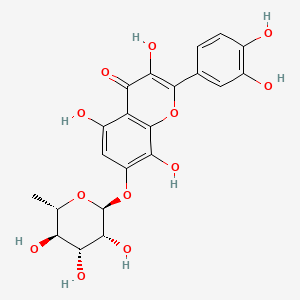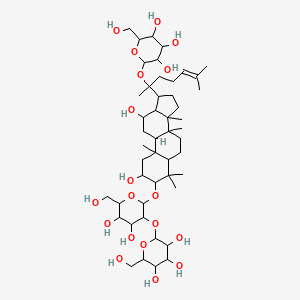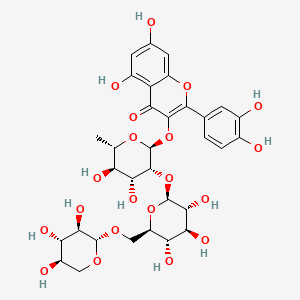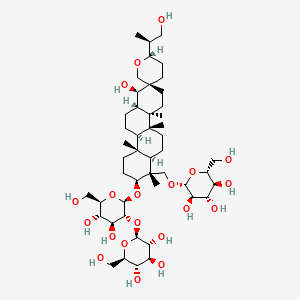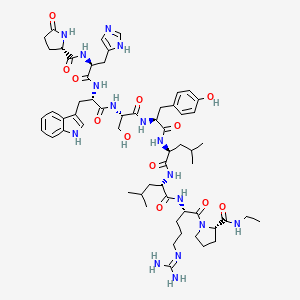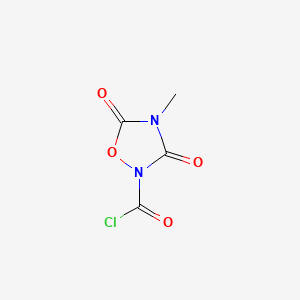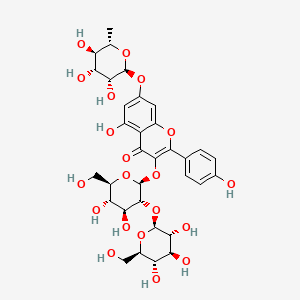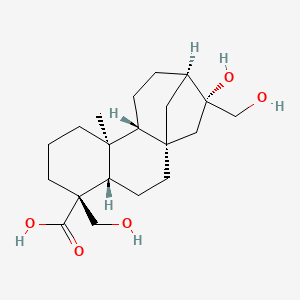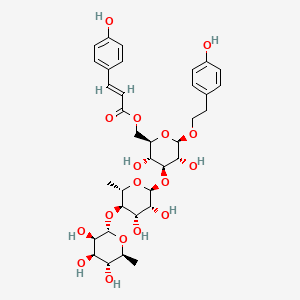
2,4',5-Trichlorobiphenyl-13C12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4’,5-Trichlorobiphenyl-13C12” is a type of polychlorinated biphenyl (PCB), a class of manmade chemicals that includes 209 unique congeners . It is used for environmental analysis .
Molecular Structure Analysis
The molecular formula of “2,4’,5-Trichlorobiphenyl-13C12” is C12H7Cl3 . The molecular weight is 269.45 .
Chemical Reactions Analysis
The oxidation of “2,4’,5-Trichlorobiphenyl-13C12” by reactive oxygen species and the binding reactions of its degradation products with substances of natural organic matter have been studied using online electro-Fenton-mass spectrometry . The degradation products were identified by coupled Q Trap mass spectrometry .
Physical And Chemical Properties Analysis
“2,4’,5-Trichlorobiphenyl-13C12” is a solid substance . Its water solubility is 0.14mg/L at 25 ºC . The boiling point is estimated to be 331.6°C at 760 mmHg .
Scientific Research Applications
Electrocatalytic Dechlorination
Application: PCB 29 is used in the study of electrocatalytic dechlorination processes. Researchers have utilized palladium nanoparticles deposited on carbon nanotubes to investigate the dechlorination efficiency of PCBs .
Environmental Fate Analysis
Application: The compound serves as a model pollutant in studies examining the fate of PCBs in the environment. This includes understanding its distribution and release in various matrices, such as ice .
Uptake and Metabolism in Plants
Application: PCB 29 is used to explore the effects of pollutants on plant life. For instance, research has been conducted on the uptake, translocation, and metabolism of PCBs in maize seedlings .
Adsorption Characteristics
Application: The compound is instrumental in evaluating the adsorption properties of materials like sulfonated graphene. This helps in understanding how such materials can influence the behavior of PCBs .
Mechanism of Action
Target of Action
2,4’,5-Trichlorobiphenyl-13C12, also known as PCB 31, is a type of polychlorinated biphenyl (PCB), a group of synthetic organic compounds. The primary target of PCBs like 2,4’,5-Trichlorobiphenyl-13C12 is the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Biochemical Pathways
It’s known that the compound’s interaction with the aryl hydrocarbon receptor can lead to changes in various biochemical pathways, particularly those involving enzymes of the cytochrome p450 family .
Pharmacokinetics
Like other pcbs, it is likely to have low water solubility and high lipid solubility, leading to bioaccumulation in fatty tissues .
Result of Action
The molecular and cellular effects of 2,4’,5-Trichlorobiphenyl-13C12’s action are primarily due to its disruption of normal gene transcription processes. This can lead to changes in enzyme expression and potentially disrupt various cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4’,5-Trichlorobiphenyl-13C12. For instance, its persistence in the environment can lead to long-term exposure and bioaccumulation . Furthermore, its stability and lipophilic nature can influence its distribution in the environment and within organisms .
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of '2,4',5-Trichlorobiphenyl-13C12' can be achieved through a multi-step process involving the introduction of chlorine atoms into a biphenyl molecule, followed by the incorporation of 13C isotopes. The final product will be a labeled polychlorinated biphenyl (PCB) compound that can be used for various research purposes.", "Starting Materials": [ "Biphenyl", "Chlorine gas", "Sodium hydroxide (NaOH)", "Sodium nitrate (NaNO3)", "Sulfuric acid (H2SO4)", "Sodium acetate (NaOAc)", "Sodium carbonate (Na2CO3)", "13C-labeled benzene" ], "Reaction": [ { "Step 1": "Chlorination of Biphenyl", "Conditions": "Chlorine gas, NaOH, H2O", "Result": "2,2',4,4'-Tetrachlorobiphenyl" }, { "Step 2": "Nitration of Tetrachlorobiphenyl", "Conditions": "NaNO3, H2SO4", "Result": "2,2',4,4'-Tetrachloro-3-nitrobiphenyl" }, { "Step 3": "Reduction of Nitro Group", "Conditions": "Fe, HCl", "Result": "2,2',4,4'-Tetrachlorobiphenyl-3-amine" }, { "Step 4": "Chlorination of Aromatic Ring", "Conditions": "Chlorine gas, NaOH, H2O", "Result": "2,4',5-Trichlorobiphenyl-3-amine" }, { "Step 5": "Coupling with 13C-labeled Benzene", "Conditions": "NaOAc, Na2CO3", "Result": "'2,4',5-Trichlorobiphenyl-13C12'" } ] } | |
CAS RN |
208263-78-9 |
Product Name |
2,4',5-Trichlorobiphenyl-13C12 |
Molecular Formula |
C12H7Cl3 |
Molecular Weight |
269.446 |
IUPAC Name |
1,4-dichloro-2-(4-chlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI Key |
VAHKBZSAUKPEOV-WCGVKTIYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl |
synonyms |
4,2’,5’-Trichlorobiphenyl-13C12; Delor 103-13C12; PCB 31-13C12; 2,4’,5-Trichloro-1,1’-biphenyl-13C12; 2,4’,5-Trichloro-1’-biphenyl-1,1’,2,2’,3,3’,4,4’,5,5’,6,6’-13C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



